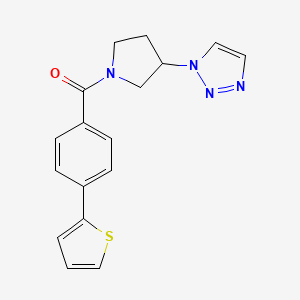

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone” is a complex organic molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . This ring system is not found in nature but is intensely investigated due to its excellent properties and green synthetic routes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,3-triazole ring attached to a pyrrolidinyl group and a phenyl group substituted with a thiophene ring. The 1,2,3-triazole ring is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .Aplicaciones Científicas De Investigación

Drug Discovery

The 1,2,3-triazole scaffold has become a privileged structure in drug discovery. Its high chemical stability, aromatic character, and hydrogen bonding ability make it an attractive motif for designing bioactive compounds. Researchers have synthesized derivatives of this compound and evaluated their biological activities. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells . Further exploration of its pharmacological potential is ongoing.

Antifungal and Antimicrobial Agents

(1H-1,2,3-Triazol-1-yl)acetic acid derivatives derived from this compound have demonstrated antifungal activity against various strains and antimicrobial activity against mycobacterium tuberculosis . These findings highlight their potential as therapeutic agents against infectious diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of 1,2,3-triazole derivatives. For example, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compounds induced apoptosis in cancer cells, inhibited colony formation, and showed concentration-dependent effects . These findings suggest that this scaffold holds promise for cancer therapy.

Materials Science

The incorporation of 1,2,3-triazole-based compounds into materials has gained attention. Their unique properties contribute to the development of functional polymers, sensors, and nanomaterials.

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its biological activities. The development of new therapeutic options to counteract neurodegeneration could be a potential application .

Mecanismo De Acción

Target of Action

The compound contains a 1,2,3-triazole ring, which is known to bind to various biological targets. For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .

Mode of Action

The interaction of the compound with its targets could involve the formation of hydrogen bonds, as suggested by the presence of a carbonyl group .

Biochemical Pathways

Compounds containing 1,2,3-triazole and indole scaffolds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds could affect a variety of biochemical pathways.

Result of Action

The exact molecular and cellular effects of this compound are unknown. Based on the biological activities of similar compounds, it could potentially have a broad range of effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, some compounds need to be stored in an inert atmosphere at 2-8°C for stability .

Propiedades

IUPAC Name |

(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-17(20-9-7-15(12-20)21-10-8-18-19-21)14-5-3-13(4-6-14)16-2-1-11-23-16/h1-6,8,10-11,15H,7,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSAIVOOHXDMSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)

![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)

![3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2383919.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)